N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZISQPMCFYLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The furan-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts such as copper(I) iodide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings frequently exhibit antimicrobial properties. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide has shown potential efficacy against various microbial strains. For instance, studies have documented that similar triazole-containing compounds demonstrate significant inhibition against both bacterial and fungal strains, suggesting that this compound may also possess similar antimicrobial capabilities .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The following table summarizes the cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 12.5 | Significant inhibition |
| A549 (lung cancer) | 10.0 | High cytotoxicity |
These findings indicate selective cytotoxic effects against certain cancer cell lines, likely mediated through interactions with specific molecular targets such as cytochrome P450 enzymes .
Fungicidal Properties
The triazole moiety is well-known for its fungicidal properties, making compounds like this compound potential candidates for agricultural use. Research has indicated that similar compounds can inhibit fungal growth effectively, suggesting that this compound may be useful in developing new fungicides .
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Differences and Implications:
- Furan Carboxamide Derivatives: N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) (): Features a nitro group at the 5-position of the furan ring and a cyclohexylamide. N-(4-methoxyphenyl)furan-3-carboxamide derivatives (): Substitution at the amide nitrogen with aryl groups (e.g., methoxyphenyl) introduces steric bulk and alters solubility. The target compound’s ethyl-triazole chain may improve aqueous solubility compared to aromatic substituents .
- Heterocyclic Hybrids: Thiazole-Furan Hybrid (): The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide replaces the triazole with a thiazole ring. Thiazoles exhibit distinct electronic profiles (e.g., sulfur’s polarizability), which may influence binding affinity in biological targets compared to triazoles . Triazole-Containing Analogues (): Compound (2) in features a triazole NH peak at δ 13.0 ppm, absent in the target compound due to its 2H-triazole tautomer. This difference impacts hydrogen-bonding capacity and stability .
Table 1: Structural Comparison
Table 2: Physical Properties
Spectroscopic and Analytical Data
- NMR Spectroscopy: The target compound’s triazole protons are expected near δ 7.5–8.2 ppm (aromatic region), similar to compound (2) in . However, the absence of a triazole NH (cf. δ 13.0 ppm in ) distinguishes its tautomeric form . reports IR peaks for nitro (NO₂) and carbonyl (C=O) groups, which would differ in the target compound due to the lack of nitro substituents .
Table 3: Spectroscopic Highlights
| Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Target Compound | 7.5–8.2 (triazole H), 4.3 (CH₂) | ~1650 (C=O), ~3100 (C-H aromatic) |
| N-cyclohexyl-5-nitrofuran-2-carboxamide | 7.5–8.2 (furan H) | 1520 (NO₂), 1680 (C=O) |
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features a triazole ring and a furan ring , which contribute to its unique chemical properties. The synthesis typically involves a multi-step process, often utilizing the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring. Subsequent reactions introduce the furan-3-carboxamide moiety.
Key Synthetic Steps:
- Formation of the triazole ring via azide-alkyne coupling.
- Introduction of the furan-3-carboxamide through amidation reactions.
- Optimization of conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various derivatives, compounds containing triazole moieties demonstrated potent inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones reaching up to 30 mm in diameter for some variants .
Table 1: Antimicrobial Activity Comparison
| Compound | Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 30 |
| Compound B | S. aureus | 28 |
| This compound | E. coli | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines. Notably, derivatives exhibited IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 1.1 | Doxorubicin: 5.0 |
| HCT-116 | 2.6 | 5-Fluorouracil: 4.5 |
| HepG2 | 1.4 | Pemetrexed: 7.26 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with key enzymes involved in microbial metabolism and cancer cell proliferation.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with amino acid residues in target proteins such as penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), which are critical for bacterial growth and cancer cell survival .
Figure 1: Molecular Docking Results
Molecular Docking
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A study demonstrated its potential as an antifungal agent against resistant strains of fungi.
- Another investigation revealed its synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains.
Q & A
Q. What are the common synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide?
The synthesis typically involves multi-step reactions, including condensation between furan-3-carboxylic acid derivatives and triazole-containing ethylamine precursors. Key steps may involve activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) and optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure regioselective triazole formation. Parallel purification via column chromatography is often required to isolate the final product .
Q. How is the compound characterized post-synthesis?
Standard characterization includes Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments, Infrared Spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation. High-resolution MS or elemental analysis is recommended for purity assessment .
Q. What are the stability considerations for this compound under varying pH and temperatures?
Conduct controlled stability studies by incubating the compound in buffers at pH 3–10 and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC or TLC over 24–72 hours. Compounds with amide bonds (like this one) may hydrolyze under extreme pH, requiring storage in neutral, anhydrous conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematically vary catalysts (e.g., Cu(I) for triazole click chemistry), solvents (DMF vs. THF), and temperatures. For example, Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) improve triazole ring formation efficiency. Use Design of Experiments (DoE) to identify optimal molar ratios and reaction times .
Q. What crystallography methods are suitable for determining its 3D structure?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for solution) is recommended. Resolve potential twinning or disorder by collecting high-resolution data (≤1.0 Å) at low temperatures (e.g., 100 K). Validate hydrogen bonding and π-stacking interactions using Olex2 or Mercury .
Q. How can bioactivity screening and target identification be conducted?
Perform high-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or FRET assays. For target deconvolution, use thermal shift assays (DSF) or SPR spectroscopy to measure binding affinities. Computational docking (AutoDock Vina) can predict interactions with proteins like EGFR or COX-2 .
Q. How should contradictory pharmacological data be resolved?
Address discrepancies by:
- Replicating assays under standardized conditions (e.g., cell line authentication, controlled O₂ levels).
- Validating results using orthogonal methods (e.g., Western blot alongside ELISA).
- Applying statistical tools (e.g., Grubbs’ test for outliers) to distinguish experimental noise from true biological variation .
Q. What strategies guide structure-activity relationship (SAR) studies?
Synthesize analogs with modifications to the triazole (e.g., substituent position) or furan (e.g., methyl groups at C2/C5) moieties. Test derivatives in dose-response assays (IC₅₀/EC₅₀) to correlate structural changes with activity. Use QSAR models to predict pharmacophore contributions .
Key Methodological Considerations
- Data Reproducibility : Always cross-validate synthetic routes and bioassays using independent batches.
- Analytical Rigor : Employ LC-MS/MS for trace impurity detection in pharmacological studies.
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds with potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
